molecular formula C30H54 B12109039 ONOCERANE I (8beta(H), 14alpha(H))

ONOCERANE I (8beta(H), 14alpha(H))

Cat. No.: B12109039
M. Wt: 414.7 g/mol
InChI Key: DDGSJGSDLIEJOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ONOCERANE I (8beta(H), 14alpha(H)) typically involves the cyclization of squalene or its derivatives under acidic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of ONOCERANE I (8beta(H), 14alpha(H)) is less common due to its natural abundance. when required, it can be extracted from natural sources such as plant resins and essential oils through processes like steam distillation and solvent extraction .

Chemical Reactions Analysis

Comparison with Similar Compounds

ONOCERANE I (8beta(H), 14alpha(H)) is one of several stereoisomers of onocerane. Similar compounds include:

  • ONOCERANE II (8alpha(H), 14alpha(H))
  • ONOCERANE III (8alpha(H), 14beta(H))

These compounds share a similar core structure but differ in the stereochemistry of their hydrogen atoms at specific positions . The unique configuration of ONOCERANE I (8beta(H), 14alpha(H)) contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C30H54

Molecular Weight

414.7 g/mol

IUPAC Name

1-[2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)ethyl]-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene

InChI

InChI=1S/C30H54/c1-21-11-15-25-27(3,4)17-9-19-29(25,7)23(21)13-14-24-22(2)12-16-26-28(5,6)18-10-20-30(24,26)8/h21-26H,9-20H2,1-8H3

InChI Key

DDGSJGSDLIEJOJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(CCCC2(C1CCC3C(CCC4C3(CCCC4(C)C)C)C)C)(C)C

Origin of Product

United States

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